molecular formula C17H14N2O3 B064908 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 194282-74-1

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Cat. No.: B064908
CAS No.: 194282-74-1
M. Wt: 294.3 g/mol
InChI Key: AIVRDDXFJPHMMT-UHFFFAOYSA-N
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Description

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a heterocyclic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyran core, an amino group, a methyl group, and a carbonitrile group

Preparation Methods

The synthesis of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile typically involves a one-pot multi-component reaction. This method is advantageous due to its simplicity and efficiency. The reaction generally includes the following steps:

    Reactants: Aromatic aldehydes, ethyl acetoacetate, malononitrile, and urea.

    Catalyst: Environmentally benign organo-catalysts such as urea.

    Conditions: The reaction is carried out at room temperature.

    Procedure: The reactants are mixed in a suitable solvent, and the reaction mixture is stirred until the desired product is formed.

Chemical Reactions Analysis

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrano[3,2-c]pyran core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-9-3-5-11(6-4-9)14-12(8-18)16(19)22-13-7-10(2)21-17(20)15(13)14/h3-7,14H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVRDDXFJPHMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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